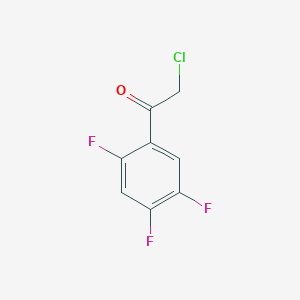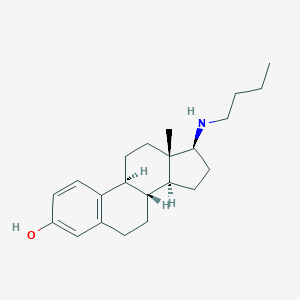
Buame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buame is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Buame is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of Buame is not fully understood. However, it is believed that Buame interacts with specific biological targets, including enzymes and receptors. Buame is known to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame is also known to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways.
Effets Biochimiques Et Physiologiques
Buame has been shown to have various biochemical and physiological effects. Buame has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame has also been shown to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways. Buame has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Buame has several advantages for lab experiments. Buame is a synthetic compound, which means that it can be easily synthesized in large quantities. Buame is also stable, which means that it can be stored for extended periods without degradation. Buame is also highly selective, which means that it can target specific biological pathways with minimal off-target effects.
However, Buame also has limitations for lab experiments. Buame is a relatively new compound, which means that its mechanism of action and potential applications are not fully understood. Buame is also expensive, which can limit its use in large-scale experiments. Buame is also highly toxic, which means that it must be handled with care.
Orientations Futures
There are several future directions for Buame research. One potential direction is the investigation of Buame's potential applications in the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of novel drugs that can target specific biological pathways using Buame as a lead compound. Additionally, the investigation of Buame's mechanism of action and its interactions with specific biological targets could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
Buame is a synthetic compound that is synthesized using a multi-step process. The synthesis of Buame involves the reaction of various chemical compounds, including 4-bromoaniline, ethyl 2-bromoacetate, and triethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of Buame. The final product is purified using chromatography techniques to obtain a pure form of Buame.
Applications De Recherche Scientifique
Buame is widely used in scientific research to investigate its potential applications in various fields. Buame is primarily used in medicinal chemistry research to develop novel drugs that can target specific biological pathways. Buame is also used in chemical biology research to investigate the mechanism of action of various biological processes.
Propriétés
Numéro CAS |
137539-90-3 |
|---|---|
Nom du produit |
Buame |
Formule moléculaire |
C22H33NO |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |
Clé InChI |
FSASUYCRSCVLGC-AANPDWTMSA-N |
SMILES isomérique |
CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
SMILES canonique |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonymes |
buame |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



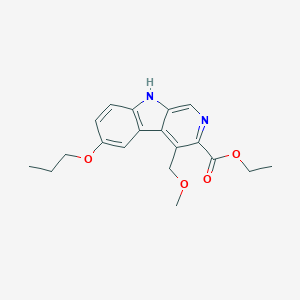
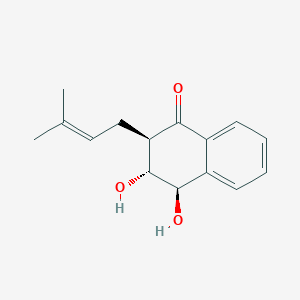
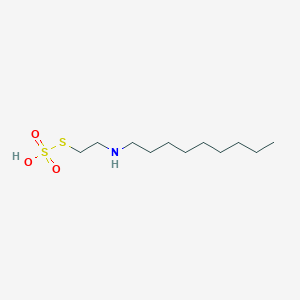
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)

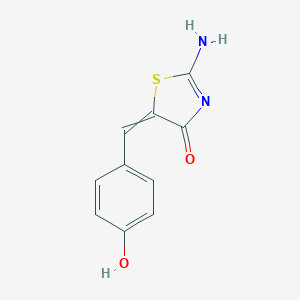
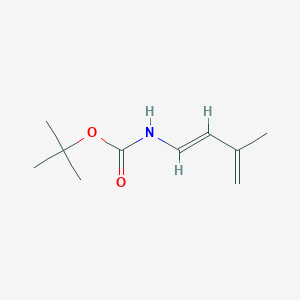
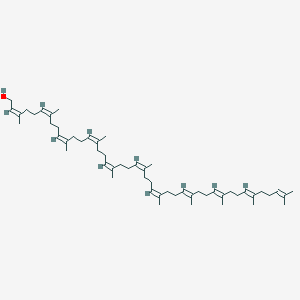
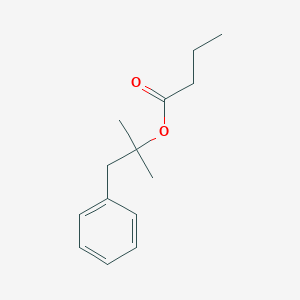
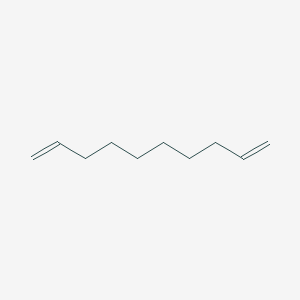
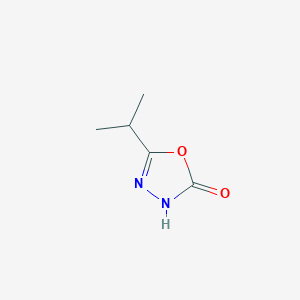
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
